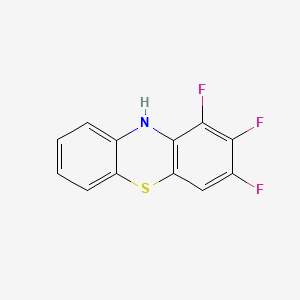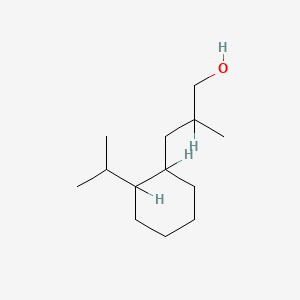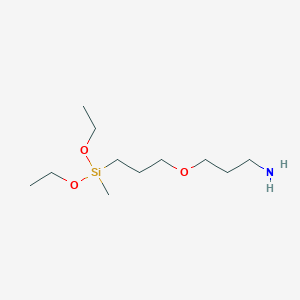
Trifluoro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro-10H-phenothiazine, also known as 2-(trifluoromethyl)-10H-phenothiazine, is a compound with the molecular formula C13H8F3NS and a molecular weight of 267.27 g/mol . It is a member of the phenothiazine family, which is known for its diverse applications in various fields, including medicine and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the N-alkylation of phenothiazine with 1,3-dibromopropane, followed by dehydrohalogenation . This process can be carried out under phase transfer catalysis conditions, which facilitate the reaction at room temperature .
Industrial Production Methods: Industrial production of Trifluoro-10H-phenothiazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Trifluoro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .
Scientific Research Applications
Trifluoro-10H-phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trifluoro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenothiazine: The parent compound with similar structural features but without the trifluoromethyl group.
Trifluoperazine: A derivative used as an antipsychotic agent.
Fluphenazine: Another phenothiazine derivative with neuroleptic properties.
Uniqueness: Trifluoro-10H-phenothiazine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other phenothiazine derivatives .
Properties
CAS No. |
71975-60-5 |
|---|---|
Molecular Formula |
C12H6F3NS |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
1,2,3-trifluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H6F3NS/c13-6-5-9-12(11(15)10(6)14)16-7-3-1-2-4-8(7)17-9/h1-5,16H |
InChI Key |
ILAKSAOPWGMEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C(=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















